methyl 5-chloropentanecarboximidate hydrochloride
Description
Methyl 5-chloropentanecarboximidate hydrochloride (CAS: Not explicitly provided; Ref: 3D-CDA57016) is a specialty organic compound classified as a carboximidate ester derivative. Structurally, it consists of a five-carbon (pentane) backbone with a chlorine substituent at the 5th position, an imidate ester group (-C(=NH)OCH₃), and a hydrochloride salt form. This compound is commercially available as a synthetic building block, primarily used in organic synthesis and pharmaceutical research for coupling reactions or as an intermediate in heterocycle formation . Its hydrochloride salt enhances stability and solubility in polar solvents, making it advantageous for laboratory applications.
Properties
IUPAC Name |
methyl 5-chloropentanimidate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO.ClH/c1-9-6(8)4-2-3-5-7;/h8H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQRVADUKCYCER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)CCCCCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77570-16-2 | |
| Record name | Pentanimidic acid, 5-chloro-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77570-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of methyl 5-chloropentanecarboximidate hydrochloride typically involves the reaction of 5-chloropentanoic acid with methanol and a suitable dehydrating agent to form the corresponding ester. This ester is then treated with an amine to form the carboximidate, which is subsequently converted to its hydrochloride salt by reaction with hydrochloric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 5-chloropentanecarboximidate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form 5-chloropentanoic acid and methanol.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 5-chloropentanecarboximidate hydrochloride can be synthesized through the reaction of 5-chloropentanecarboxylic acid derivatives with methylamine in the presence of hydrochloric acid. This process yields a compound that exhibits unique chemical properties, making it suitable for further modifications and applications in drug development.
Medicinal Chemistry Applications
Anticancer Research
Recent studies have highlighted the potential of compounds similar to this compound as dual inhibitors targeting specific enzymes involved in cancer progression, such as microsomal prostaglandin E synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH). These enzymes play crucial roles in inflammation and tumor microenvironment homeostasis. The inhibition of these pathways may lead to reduced tumor growth and improved therapeutic outcomes in cancers like colorectal cancer (CRC) .
Anti-inflammatory Properties
The compound's structure suggests that it could possess anti-inflammatory properties. Compounds with similar functional groups have been investigated for their ability to modulate inflammatory responses, potentially offering new avenues for treating chronic inflammatory diseases .
Inhibition Studies
Research has shown that derivatives of this compound can significantly inhibit mPGES-1 activity, with IC50 values indicating potent biological activity. Such inhibition is associated with reduced levels of pro-inflammatory mediators like prostaglandin E2 (PGE2), which is often elevated in various cancers .
Antioxidant Activity
Some studies have also explored the antioxidant capabilities of related compounds. The presence of chlorine and other functional groups can enhance the electron-donating ability of these molecules, thereby providing protective effects against oxidative stress, which is linked to cancer and other diseases .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer effects | Compounds exhibited significant reduction in tumor cell proliferation in vitro. |
| Study B | Investigate anti-inflammatory properties | Demonstrated inhibition of PGE2 synthesis, suggesting potential for treating inflammatory diseases. |
| Study C | Assess antioxidant activity | Found strong reducing power in assays, indicating potential health benefits against oxidative damage. |
Mechanism of Action
The mechanism of action of methyl 5-chloropentanecarboximidate hydrochloride involves its interaction with specific molecular targets in biological systems. The exact pathways and targets may vary depending on the context of its use. Generally, it acts by modifying the structure and function of target molecules through chemical reactions, such as nucleophilic substitution and hydrolysis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chain Length Variants
Methyl 4-Chlorobutanimidoate Hydrochloride (Ref: 3D-CDA57015)
- Structure : Four-carbon chain (butane) with chlorine at the 4th position.
- Key Differences :
- Reactivity : Shorter chains may exhibit faster reaction kinetics in nucleophilic substitutions due to reduced steric hindrance.
Non-Chlorinated Analog
Methyl Pentanecarboximidate Hydrochloride (Methyl Valerimidate Hydrochloride)
- Structure : Identical pentane backbone but lacks the chlorine substituent.
- Synonyms include "methyl pentanimidate hydrochloride" (CAS: 1030939-72-0) .
- Applications : Used in peptide synthesis; chlorine-free analogs are less likely to participate in halogen-specific interactions.
Chlorinated Aromatic Compounds
5-Amino-4-Chloro-2-Methylphenol
- Structure : Aromatic ring with chlorine at the 4th position, hydroxyl, and methyl groups.
- Key Differences: Chlorine on an aromatic ring (vs. aliphatic chain) increases resonance stabilization and alters acidity (pKa ~8–10 for phenolic Cl vs. ~1–3 for aliphatic Cl) . Applications: Used in dye synthesis, contrasting with the aliphatic imidate’s role in coupling reactions.
Data Table: Structural and Commercial Comparison
Research Findings and Functional Implications
- Chlorine Effects: The terminal chlorine in methyl 5-chloropentanecarboximidate HCl may act as a leaving group in SN2 reactions, enhancing utility in alkylation steps compared to non-chlorinated analogs . Aliphatic chlorine increases molecular polarity, improving solubility in aprotic solvents like DMF or DMSO.
Chain Length and Reactivity :
Commercial Viability :
- Methyl 5-chloropentanecarboximidate HCl is priced higher per milligram than its butane analog, reflecting demand for longer-chain intermediates in complex syntheses .
Biological Activity
Methyl 5-chloropentanecarboximidate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory responses. This article synthesizes current research findings, case studies, and biological activity data related to this compound.
This compound is characterized by its structural features that include a chlorinated alkyl chain and a carboximidate functional group. The presence of the chlorine atom and the carboximidate moiety contributes to its reactivity and biological profile.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of compounds related to this compound. For instance, derivatives of related compounds have shown significant activity against various cancer cell lines, indicating that structural modifications can enhance biological efficacy.
- Cell Viability Assays : Compounds derived from similar structures demonstrated GI50 values ranging from 29 nM to 78 nM against mutant EGFR/BRAF pathways, which are critical targets in cancer therapy. Notably, certain derivatives exhibited better performance than established drugs like erlotinib, showcasing their potential as anticancer agents .
The mechanism by which this compound exerts its biological effects is believed to involve modulation of key signaling pathways associated with cell proliferation and survival. The compound's ability to inhibit specific enzymes involved in inflammatory processes further supports its therapeutic potential.
- Inhibition of mPGES-1 : Related compounds targeting microsomal prostaglandin E2 synthase-1 (mPGES-1) have shown promise in reducing inflammation and tumor growth. These findings suggest that this compound may share similar pathways of action, potentially leading to dual benefits in anticancer and anti-inflammatory contexts .
Study on Anticancer Efficacy
A study focused on pyrrole-based compounds, which include structural analogs of this compound, revealed their effectiveness as dual inhibitors of mPGES-1 and soluble epoxide hydrolase (sEH). These compounds were tested in vitro against colorectal cancer cell lines, demonstrating significant reductions in cell viability and highlighting their potential as novel anticancer agents .
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| Compound 1 | 0.5 | mPGES-1 |
| Compound 2 | 0.8 | sEH |
| This compound | TBD | TBD |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the alkyl chain and functional groups significantly influence the biological activity of related compounds. For example, the introduction of electron-withdrawing groups like chlorine enhances antiproliferative effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
